5-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
5-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 5-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, including the formation of the pyrazole and triazole rings, followed by the introduction of the thiol group. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the reaction of alpha-halo ketones with hydrazines to form pyrazoles.
Wallach synthesis: This method involves the dehydrogenation of imidazolines to form imidazoles.
Marckwald synthesis: This method involves the reaction of amino nitriles with hydrazines to form pyrazoles.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the process.
Chemical Reactions Analysis
5-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological processes . The presence of the thiol group allows it to form covalent bonds with cysteine residues in proteins, leading to the modulation of their function . Additionally, the pyrazole and triazole rings contribute to its ability to interact with nucleic acids and other biomolecules .
Comparison with Similar Compounds
5-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can be compared with other similar compounds, such as:
4-bromo-1H-pyrazole: This compound shares the pyrazole ring but lacks the triazole and thiol groups, resulting in different chemical properties and applications.
1,3,4-thiadiazole derivatives: These compounds contain a thiadiazole ring instead of the triazole ring, leading to variations in their reactivity and biological activity.
Imidazole derivatives:
The uniqueness of this compound lies in its combination of the pyrazole, triazole, and thiol groups, which contribute to its diverse chemical and biological properties.
Properties
IUPAC Name |
3-[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5S/c1-15-20(23)16(2)28(26-15)14-18-8-10-19(11-9-18)21-24-25-22(29)27(21)13-12-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFDCKRVNZXUML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C3=NNC(=S)N3CCC4=CC=CC=C4)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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